molecular formula C8H5N3O B4331148 4-Amino-5-hydroxybenzene-1,2-dicarbonitrile

4-Amino-5-hydroxybenzene-1,2-dicarbonitrile

Cat. No.: B4331148
M. Wt: 159.14 g/mol
InChI Key: FFDUTTZAEJKPLQ-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxybenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H5N3O It is a derivative of phthalonitrile, characterized by the presence of an amino group at the fourth position and a hydroxyl group at the fifth position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-5-hydroxybenzene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphthalonitrile with ammonia or an amine under specific conditions. For instance, the reaction of 4-hydroxyphthalonitrile with ammonia in the presence of a catalyst such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitrile groups.

    Substitution: Reagents such as acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-5-hydroxybenzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxybenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyphthalonitrile: Lacks the amino group, making it less versatile in certain reactions.

    5-amino-4-hydroxyphthalonitrile: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

    Phthalonitrile: The parent compound without any substituents, used as a precursor for various derivatives.

Uniqueness

4-Amino-5-hydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, providing a combination of reactivity and functionality that is not present in its analogs. This makes it a valuable compound for diverse applications in synthesis and materials science .

Properties

IUPAC Name

4-amino-5-hydroxybenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDUTTZAEJKPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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